molecular formula C16H17N5O3 B2945670 N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzofuran-2-carboxamide CAS No. 2034466-52-7

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzofuran-2-carboxamide

Cat. No.: B2945670
CAS No.: 2034466-52-7
M. Wt: 327.344
InChI Key: SHXJGHJBPLYAOO-UHFFFAOYSA-N
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Description

N-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzofuran-2-carboxamide is a triazine derivative characterized by a dimethylamino group at position 4, a methoxy group at position 6, and a benzofuran-2-carboxamide moiety linked via a methylene bridge. The compound’s triazine core is a common scaffold in herbicides, such as sulfonylureas (e.g., triflusulfuron-methyl) , and intermediates for synthesizing heat-resistant materials .

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3/c1-21(2)15-18-13(19-16(20-15)23-3)9-17-14(22)12-8-10-6-4-5-7-11(10)24-12/h4-8H,9H2,1-3H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHXJGHJBPLYAOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC3=CC=CC=C3O2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzofuran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a triazine core with a dimethylamino group and a benzofuran moiety. Its molecular formula is C15H20N6OC_{15}H_{20}N_6O with a molecular weight of approximately 304.36 g/mol. The presence of these functional groups suggests interactions with various biological targets, potentially influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound can bind to active sites of enzymes, inhibiting their activity and altering metabolic pathways.
  • Receptor Interaction : It may engage with cellular receptors, modulating signaling pathways that affect cellular responses.
  • DNA/RNA Interaction : The compound has the potential to intercalate with DNA or RNA strands, thereby influencing transcription and translation processes.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures have shown promising anticancer effects. For instance, related triazine derivatives have demonstrated cytotoxicity against various cancer cell lines, indicating potential for further development in cancer therapy .
  • Antinociceptive Effects : Some derivatives have displayed significant antinociceptive properties in animal models, suggesting potential for pain management applications .
  • Biochemical Assays : The compound may serve as a probe or reagent in biochemical assays due to its unique structural characteristics.

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds related to this compound:

StudyFindings
Study 1Demonstrated significant anticancer activity in HCT-116 and MDA-MB-231 cell lines with IC50 values ranging from 0.16 to 0.48 µM .
Study 2Reported potent antinociceptive effects in various models of nociception, indicating its potential as a pain reliever .
Study 3Investigated enzyme inhibition properties, showing effectiveness against specific metabolic pathways.

Comparison with Similar Compounds

Structural Analogs in Agrochemicals

Triazine derivatives often feature substituents that dictate their biological activity. The following table highlights key differences:

Compound Name / Structure Substituents on Triazine Core Functional Group / Side Chain Application / Notes Reference
Target Compound : N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzofuran-2-carboxamide 4-(dimethylamino), 6-methoxy Benzofuran-2-carboxamide methylene bridge Unknown; structural similarity to herbicides N/A
Triflusulfuron-methyl 4-(dimethylamino), 6-(2,2,2-trifluoroethoxy) Sulfonylurea group Herbicide (ALS inhibitor)
Metsulfuron-methyl 4-methoxy, 6-methyl Sulfonylurea group Herbicide (ALS inhibitor)
(E)-N2,N2-dimethyl-6-styryl-1,3,5-triazine-2,4-diamine (Compound A) 4,6-diamino, styryl group at position 6 Styryl substituent Intermediate for heat-resistant materials
N-(4-(dimethylamino)-6-styryl-1,3,5-triazin-2-yl) acetamide (Compound B) 4-(dimethylamino), 6-styryl Acetamide side chain Intermediate for synthesis

Key Observations :

  • The dimethylamino and methoxy groups on the triazine core in the target compound are structurally similar to triflusulfuron-methyl, a sulfonylurea herbicide. However, the absence of a sulfonylurea group in the target compound suggests differing mechanisms of action .
  • The benzofuran-2-carboxamide moiety distinguishes the target compound from intermediates like Compounds A and B, which feature styryl or acetamide groups for material science applications .

Functional Group Impact on Bioactivity

  • Sulfonylurea Derivatives (e.g., Triflusulfuron-methyl) : The sulfonylurea group enables acetolactate synthase (ALS) inhibition, a hallmark of herbicidal activity .
  • A related compound, N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide (CAS 2034350-46-2), shares the same triazine substituents but replaces benzofuran with an imidazopyridine group, indicating modular design for tuning activity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzofuran-2-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound’s synthesis typically involves coupling benzofuran-2-carboxamide derivatives with functionalized triazine intermediates. For example, a general procedure (e.g., "Procedure B" in ) uses trichlorotriazine (1.50 mmol) as a starting material, reacted with methoxyphenol (1.50 mmol) under basic conditions. Yield optimization requires precise stoichiometric control, temperature modulation (e.g., 0–25°C), and catalysts like triethylamine. Similar protocols for triazine-methylbenzofuran hybrids are detailed in , where coupling yields ranged from 47% to 67% depending on substituents .

Q. How is the structural integrity of the compound validated post-synthesis?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H^1H and 13C^{13}C NMR, is critical. For instance, in , benzofuran carboxamide derivatives showed distinct aromatic proton shifts (δ 6.8–8.2 ppm) and triazine-methyl group resonances (δ 3.2–3.5 ppm). High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further confirm molecular weight and functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}) .

Q. What preliminary biological activities are reported for structurally analogous compounds?

  • Methodological Answer : Analogues with triazine and benzofuran motifs (e.g., ) exhibit pesticidal or receptor-binding activity. For example, triazine-methyl derivatives in act as sulfonylurea herbicides, while piperazine-linked benzofurans in target neurological receptors. Initial screens should prioritize assays like enzyme inhibition (e.g., acetylcholinesterase) or receptor-binding studies (e.g., serotonin receptors) with IC50_{50} determination .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

  • Methodological Answer : Molecular docking (e.g., using AutoDock Vina) and density functional theory (DFT) calculations predict binding affinities to target proteins. For example, ’s benzofuran-piperazine hybrids showed enhanced dopamine receptor affinity when methoxy groups were introduced. Solubility and logP values should be modeled with tools like Schrödinger’s QikProp to balance lipophilicity and bioavailability .

Q. What strategies resolve contradictions in reported biological activity data for triazine-benzofuran hybrids?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line vs. in vivo models). A meta-analysis approach, as in and , compares substituent effects: dimethylamino groups on triazine () enhance pesticidal activity, while methoxy groups () improve CNS targeting. Standardized protocols (e.g., OECD guidelines) and dose-response curve normalization are recommended .

Q. How does the compound’s stability under physiological conditions impact its pharmacokinetic profile?

  • Methodological Answer : Stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) assess hydrolysis susceptibility. For example, triazine-methyl linkages in showed <10% degradation after 24 hours at 37°C. LC-MS/MS tracks metabolites, while accelerated stability testing (40°C/75% RH) evaluates shelf-life .

Q. What role do stereochemical factors play in the compound’s interactions with biological targets?

  • Methodological Answer : Enantiomeric resolution via chiral HPLC (e.g., Chiralpak AD-H column) and circular dichroism (CD) spectroscopy can isolate active stereoisomers. highlights that trans-alkene configurations in piperazine-butene hybrids improved receptor binding by 3-fold compared to cis isomers .

Q. How can reaction byproducts be minimized during large-scale synthesis?

  • Methodological Answer : Byproduct formation (e.g., ’s dehydrosulfurization side products) is mitigated using optimized dehydrating agents. For example, dicyclohexylcarbodiimide (DCC) in reduced thiourea byproducts by 80% versus iodine-triethylamine mixtures. Process analytical technology (PAT) tools like in situ FTIR monitor reaction progress .

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